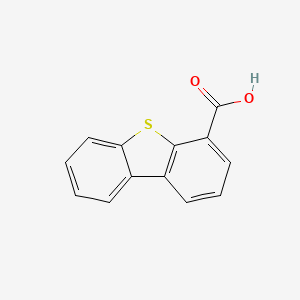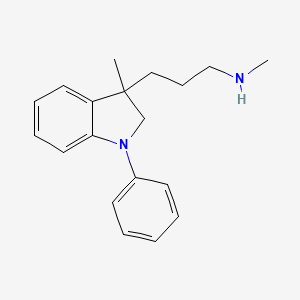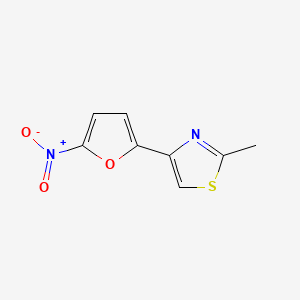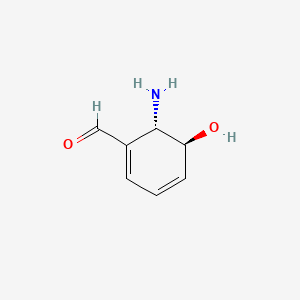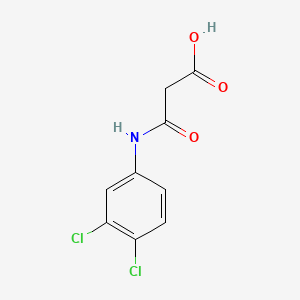
N-(3,4-dichlorophenyl)malonamic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(3,4-dichlorophenyl)malonamic acid often involves complex reactions that require precise conditions to yield the desired product. For instance, the total asymmetric syntheses of related acids from the diastereoselective cyclization of nitriles show the complexity and specificity required in such synthetic pathways (Gaucher et al., 1994). Similarly, the synthesis and characterization of thiourea derivatives of dichlorophenyl illustrate the variety of methods available for introducing functional groups to the core structure (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of N-(3,4-dichlorophenyl)malonamic acid derivatives has been a subject of interest due to the influence of structure on reactivity and physical properties. X-ray diffraction methods have been employed to determine the structure of related compounds, providing insights into their conformation and electronic structure (Vanasundari et al., 2018).
Chemical Reactions and Properties
N-(3,4-dichlorophenyl)malonamic acid and its derivatives participate in a range of chemical reactions, underscoring their versatility as synthetic intermediates. For example, reactions involving esters of malonic acid derivatives highlight the potential for creating complex molecules with diverse functionalities (Dvortsák et al., 1976).
Physical Properties Analysis
The physical properties of malonamic acid derivatives, including N-(3,4-dichlorophenyl)malonamic acid, are crucial for their application in various domains. Studies focusing on the extraction of metals from solutions using malonamides shed light on the solubility, stability, and interaction of these compounds with metal ions (Paiva et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of N-(3,4-dichlorophenyl)malonamic acid derivatives, are influenced by their molecular structure. Research into the synthesis and reactivity of similar compounds provides valuable information on how structural variations affect chemical behavior (Ebrahimi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Metabolism and Biodegradation Studies
- Metabolism in Animals: N-(3,4-dichlorophenyl)malonamic acid (DMA) has been identified as a urinary metabolite in the metabolism of N-(3',5'-dichlorophenyl)succinimide in rats and dogs, indicating its role in biodegradation processes within animals (Ohkawa et al., 1974).
Chemical Extraction and Recovery
- Extraction of Iron(III) from Chloride Solutions: Research on N,N′-tetrasubstituted malonamides, including derivatives similar to N-(3,4-dichlorophenyl)malonamic acid, has demonstrated their efficiency in selectively removing iron(III) from concentrated chloride solutions, suggesting potential applications in metal recovery and hydrometallurgy (Paiva & Costa, 2005).
Environmental Impact and Degradation
- Degradation in Water Treatment: The degradation of water contaminants, such as diuron, through processes like ozonation and photocatalysis, results in the formation of by-products including compounds structurally related to N-(3,4-dichlorophenyl)malonamic acid, underscoring its relevance in environmental chemistry and water treatment (Solís et al., 2016).
Toxicology and Nephrotoxicity Studies
- Nephrotoxicity Analysis: Research on N-(3,5-dichlorophenyl)succinimide metabolites, closely related to N-(3,4-dichlorophenyl)malonamic acid, has provided insights into their nephrotoxic potential and interactions with renal proximal tubules and mitochondria in vivo, contributing to our understanding of their toxicological properties (Rankin et al., 1988).
Synthesis and Biological Activity
- Synthesis and Anti-Inflammatory Activity: Malonamic acid derivatives, including those structurally related to N-(3,4-dichlorophenyl)malonamic acid, have been synthesized and evaluated for their anti-inflammatory activity, indicating potential medicinal and pharmacological applications (Katagi et al., 1985).
Eigenschaften
IUPAC Name |
3-(3,4-dichloroanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-6-2-1-5(3-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFJREKVJYACNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170272 | |
| Record name | N-(3,4-Dichlorophenyl)malonamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)malonamic acid | |
CAS RN |
17722-36-0 | |
| Record name | 3-[(3,4-Dichlorophenyl)amino]-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17722-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dichlorophenyl)malonamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017722360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,4-Dichlorophenyl)malonamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



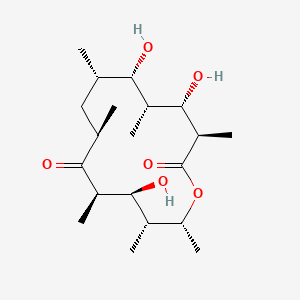
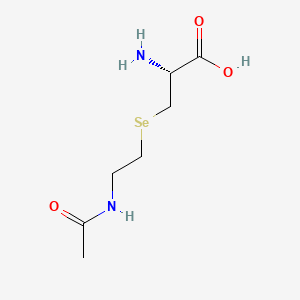
![1,1'-Bis[3-(1'-methyl-4,4'-bipyridinium-1-yl)propyl]-4,4'-bipyridinium](/img/structure/B1208703.png)
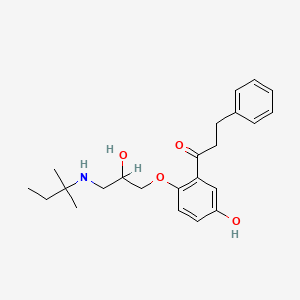
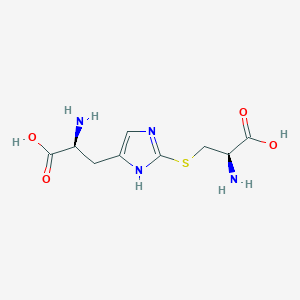
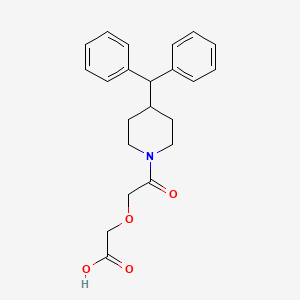
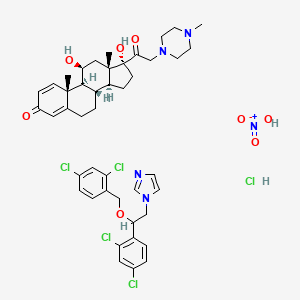
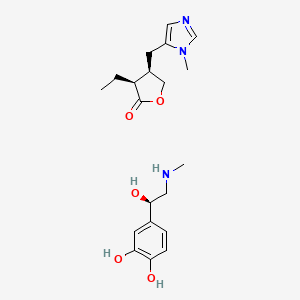
![2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid](/img/structure/B1208712.png)
